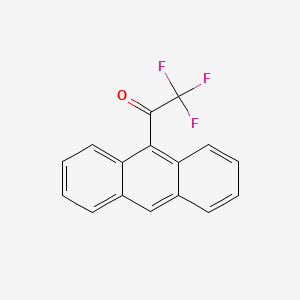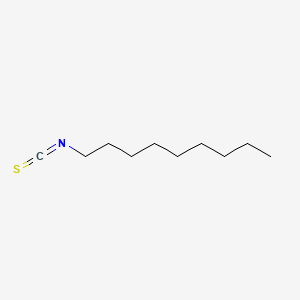
Nonyl isothiocyanate
Übersicht
Beschreibung
Isothiocyanates are a group of compounds known for their presence in human diets and their potential as cancer chemopreventive agents. They have been studied for their ability to inhibit phase I enzymes and induce phase II enzymes, as well as for their capacity to induce apoptosis and modulate cell-cycle progression in cancer cells . Although the provided papers do not directly discuss nonyl isothiocyanate, they do provide valuable information on the broader class of isothiocyanates, which can be relevant to understanding the properties and applications of nonyl isothiocyanate.
Synthesis Analysis
The synthesis of isothiocyanates can be achieved through various methods. For instance, N-Fmoc amino-alkyl isothiocyanates, which are synthetically useful, can be synthesized from protected amino acids. The process involves thiocarbonylation of monoprotected 1,2-diamines with carbon disulfide (CS2), triethylamine (TEA), and p-toluenesulfonyl chloride (p-TsCl), resulting in excellent yields. These compounds have been isolated as stable solids and fully characterized . Additionally, the synthesis of isothiocyanate-substituted aryllithiums through continuous-flow chemistry has been reported, which involves a selective halogen-lithium exchange reaction from corresponding haloarenes .
Molecular Structure Analysis
The molecular structure of isothiocyanates has been elucidated through various characterization techniques, including X-ray diffraction. For example, Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates have been obtained as single crystals. The structures revealed that they belong to the orthorhombic crystal system with a single molecule in the asymmetric unit. One crystallizes in the centrosymmetric space group Pbca, while the other in the noncentrosymmetric space group P2(1)2(1)2(1) .
Chemical Reactions Analysis
Isothiocyanates are versatile in chemical reactions, as they can be transformed into other heteroatomic functional groups and act as inductive groups of biological activity. They have traditionally been used as fluorescent-labeling reagents. However, their compatibility with strong bases is limited. When the NCS group is at the para position in halobenzenes, it generally undergoes nucleophilic additions upon reaction with strong bases. The formation and reactions of NCS-functionalized aryllithiums for meta and para substituents have been explored, leading to the production of NCS-containing products .
Physical and Chemical Properties Analysis
Isothiocyanates exhibit a range of physico-chemical properties that make them suitable for various applications, including heterocyclic synthesis. They can be used to prepare a wide array of compounds, such as alkyl, aryl, l-alkenyl, carbonyl, thiocarbonyl, l-aminoalkyl, aminophosphoryl, and silyl isothiocyanates. These compounds serve as precursors in the synthesis of numerous heterocyclic structures, including thiazetidines, thiophenes, imidazoles, and many more, which are important in pharmaceutical chemistry .
Wissenschaftliche Forschungsanwendungen
Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . They have been studied for their diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties .
In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
-
Antimicrobial Properties
-
Anti-inflammatory Properties
-
Anticancer Properties
-
Synthetic Chemistry
-
Biochemistry
-
Agrochemicals
-
Biotransformation Enzymes
-
Synthesis of Isothiocyanates
- Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They can be synthesized from a variety of starting materials, including primary amines, other nitrogen functional groups, and non-nitrogen groups . This makes them potentially useful in the field of synthetic chemistry.
-
Antioxidant Properties
-
Enzyme-Inhibitory Effects
-
Antifeedant Properties
-
DNA and Protein Assays
Safety And Hazards
Nonyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Recent research has discovered more novel mechanisms of action for the effects of isothiocyanates, including the modulation of tumor microenvironment, the inhibition of the self-renewal of stem cells, the rearrangement of multiple pathways of energy metabolism, the modulation of microbiota, and protection against Helicobacter pylori . These findings suggest potential new directions for the study and application of isothiocyanates, including nonyl isothiocyanate.
Eigenschaften
IUPAC Name |
1-isothiocyanatononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAYWRFRZHSPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963203 | |
| Record name | 1-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl isothiocyanate | |
CAS RN |
4430-43-7 | |
| Record name | Nonyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4430-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



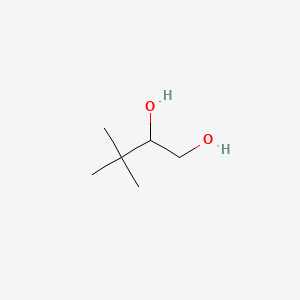
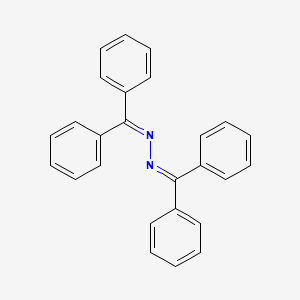
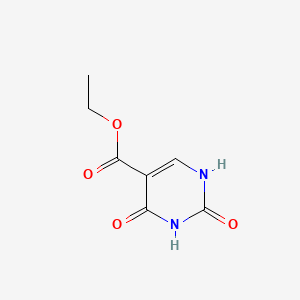
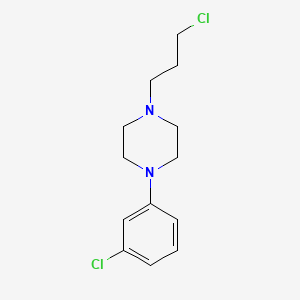
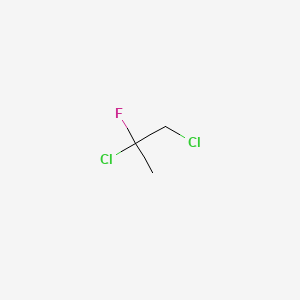
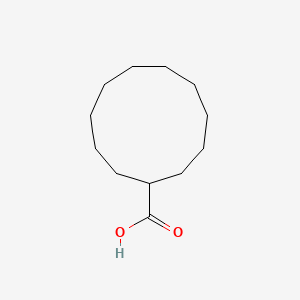
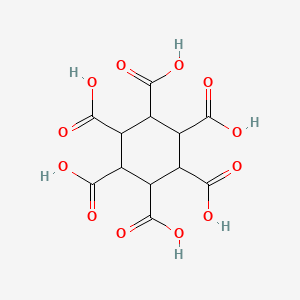
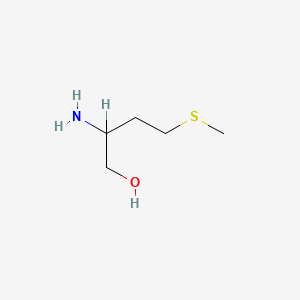
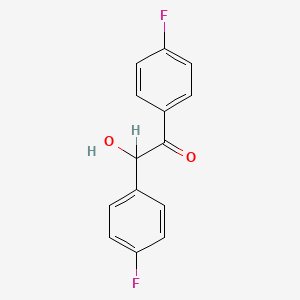
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
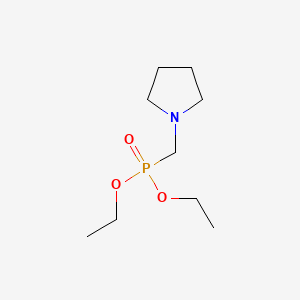
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
